

Spectroscopic Data Analysis of 1,2-Epoxyoctane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Epoxyoctane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **1,2-epoxyoctane**, a valuable epoxide intermediate in organic synthesis. The document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1,2-epoxyoctane**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1,2-epoxyoctane** was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.90	m	1H	H-2
~2.74	dd	1H	H-1a
~2.45	dd	1H	H-1b
~1.50	m	2H	H-3
~1.2-1.4	m	8H	H-4, H-5, H-6, H-7
~0.89	t	3H	H-8

m = multiplet, dd = doublet of doublets, t = triplet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in ppm relative to TMS.

Chemical Shift (ppm)	Assignment
52.4	C-2
47.1	C-1
32.6	C-3
31.8	C-6
29.2	C-5
25.9	C-4
22.6	C-7
14.0	C-8

Infrared (IR) Spectroscopic Data

The IR spectrum was obtained from a neat liquid sample. The table below lists the major absorption peaks.

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2958, 2927, 2857	C-H stretch (alkane)
~1466	C-H bend (alkane)
~1250	Epoxide ring vibration (symmetric stretch)
~915	Epoxide ring vibration (asymmetric stretch)
~835	Epoxide ring vibration (C-O stretch)

Mass Spectrometry (MS) Data

The mass spectrum was obtained using electron ionization (EI). The table presents the mass-to-charge ratio (m/z) and relative intensity of the significant fragments.

m/z	Relative Intensity (%)	Possible Fragment
128	5	[M] ⁺ (Molecular Ion)
99	30	[M - C ₂ H ₅] ⁺
85	100	[M - C ₃ H ₇] ⁺
71	60	[C ₅ H ₁₁] ⁺
57	85	[C ₄ H ₉] ⁺
43	95	[C ₃ H ₇] ⁺

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR: A sample of **1,2-epoxyoctane** (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. The spectra were recorded on a spectrometer operating at a frequency of at least 300 MHz for ^1H NMR and 75 MHz for ^{13}C NMR. For ^1H NMR, the data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum was obtained.

Infrared (IR) Spectroscopy

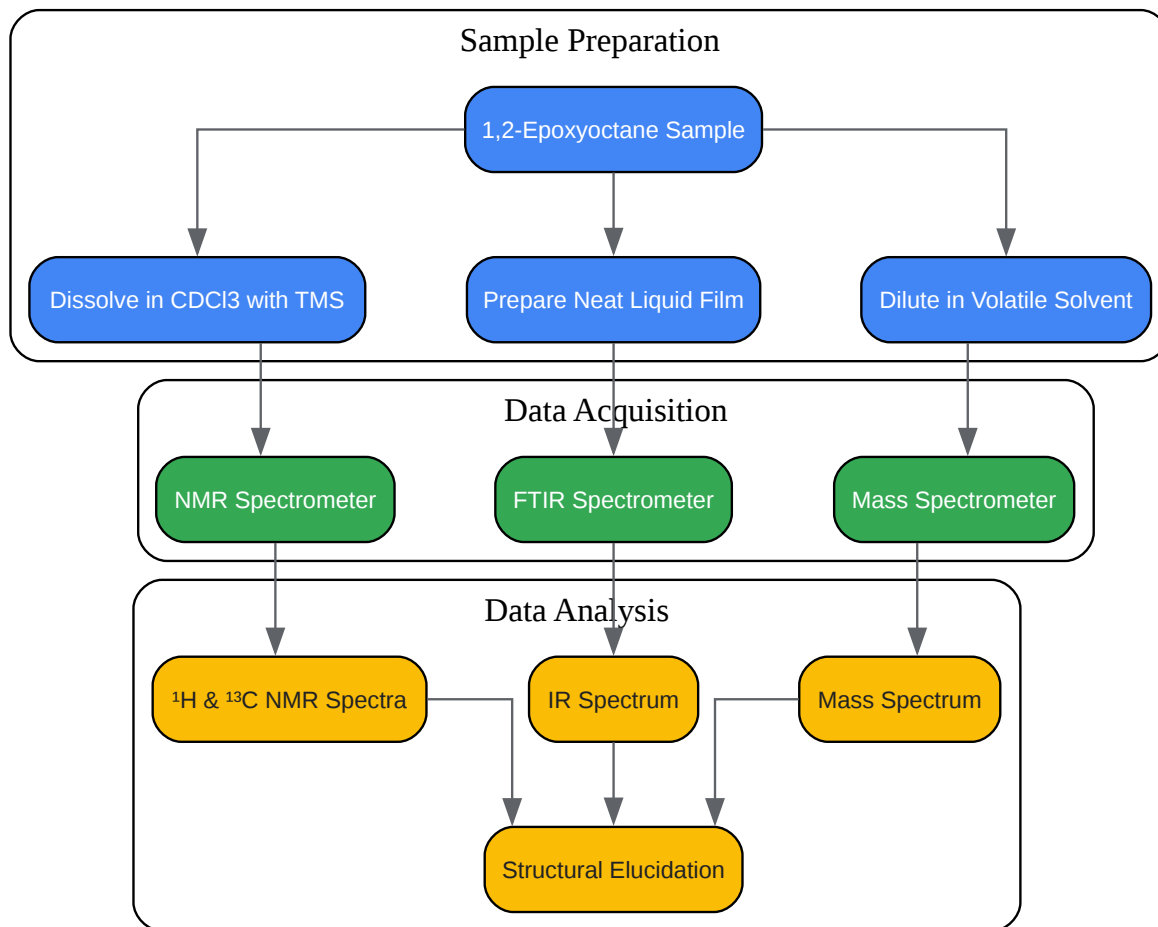
A drop of neat **1,2-epoxyoctane** was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates were mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum was recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates was recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

A dilute solution of **1,2-epoxyoctane** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. The sample was vaporized and then ionized using electron ionization (EI) at 70 eV. The resulting ions were separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,2-epoxyoctane**.



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Caption: Workflow for Spectroscopic Analysis of **1,2-Epoxyoctane**.

- To cite this document: BenchChem. [Spectroscopic Data Analysis of 1,2-Epoxyoctane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1223023#1-2-epoxyoctane-spectroscopic-data-analysis\]](https://www.benchchem.com/product/b1223023#1-2-epoxyoctane-spectroscopic-data-analysis)

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